2-((tert-Butoxycarbonyl)amino)-3-(3,3-difluorocyclobutyl)propanoic acid

Description

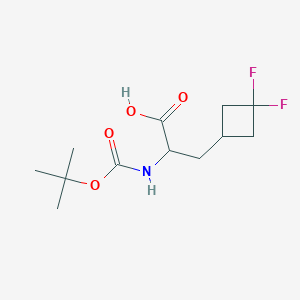

2-((tert-Butoxycarbonyl)amino)-3-(3,3-difluorocyclobutyl)propanoic acid (CAS: 681128-43-8) is a Boc-protected amino acid derivative with the molecular formula C₁₂H₁₉F₂NO₄ and a molecular weight of 279.28 g/mol . Its structure features a tert-butoxycarbonyl (Boc) group protecting the amino functionality and a 3,3-difluorocyclobutyl substituent on the β-carbon of the propanoic acid backbone. The difluorocyclobutyl group introduces conformational rigidity and electronegativity, which can enhance metabolic stability and influence intermolecular interactions in drug design .

This compound is primarily utilized as a building block in peptide synthesis and pharmaceutical research, particularly in the development of protease inhibitors or anti-inflammatory agents . Its discontinued commercial availability (as noted in ) underscores its specialized role in high-value synthetic applications.

Properties

IUPAC Name |

3-(3,3-difluorocyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-8(9(16)17)4-7-5-12(13,14)6-7/h7-8H,4-6H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKXCGBTNRNDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CC(C1)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681128-43-8 | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(3,3-difluorocyclobutyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(3,3-difluorocyclobutyl)propanoic acid typically involves multiple steps:

Formation of the Difluorocyclobutyl Moiety: This step involves the cyclization of a suitable precursor to form the difluorocyclobutyl ring. Fluorinating agents such as diethylaminosulfur trifluoride (DAST) can be used to introduce the fluorine atoms.

Introduction of the Propanoic Acid Group: The difluorocyclobutyl intermediate is then reacted with a propanoic acid derivative under conditions that facilitate the formation of the desired carbon-carbon bond.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(3,3-difluorocyclobutyl)propanoic acid can undergo various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Substitution Reactions: The difluorocyclobutyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Major Products

Deprotected Amine: Resulting from hydrolysis of the Boc group.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group in organic synthesis. The presence of the Boc group in 2-((tert-butoxycarbonyl)amino)-3-(3,3-difluorocyclobutyl)propanoic acid allows for the selective protection of amino groups during multi-step synthesis processes. This is particularly useful in the synthesis of peptides and other nitrogen-containing compounds, where the amino group must be protected from reaction conditions that could lead to unwanted side reactions.

Key Features:

- Protection of Amino Groups: The Boc group can be easily added and removed under mild acidic conditions, providing flexibility in synthetic routes.

- Stability: The compound is stable under a variety of reaction conditions, making it a reliable intermediate.

Medicinal Chemistry

In medicinal chemistry, compounds containing the Boc group are often utilized in drug development due to their ability to modulate biological activity. The unique structure of this compound may contribute to its potential as a pharmacophore in drug design.

Potential Applications:

- Anticancer Agents: Research indicates that derivatives of amino acids can exhibit anticancer properties. The difluorocyclobutyl moiety may enhance bioactivity by improving binding affinity to target proteins.

- Antiviral Compounds: Similar structures have shown promise in antiviral applications, suggesting that this compound could be explored for such uses.

Building Block for Complex Molecules

The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow chemists to introduce various functional groups at specific positions, facilitating the design of novel compounds with tailored properties.

Applications in Synthesis:

- Synthesis of β-Amino Acids: The compound can be used as an intermediate in the synthesis of β-amino acids, which are important components in many biologically active molecules.

- Chiral Synthesis: As a chiral compound, it can be utilized in asymmetric synthesis processes to produce enantiomerically pure products.

Case Studies and Research Findings

Several studies have highlighted the utility of similar compounds in various applications:

-

Synthesis of β-Amino Acids:

A study demonstrated that Boc-protected β-amino nitriles could be alkylated to yield high yields of β-amino acids. This process showcases the effectiveness of using Boc-protected intermediates in synthesizing complex structures . -

Pharmacological Activity:

Research has shown that compounds with similar structural features exhibit significant biological activities, including antimicrobial and anticancer properties . This suggests that this compound may also possess similar pharmacological potential.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(3,3-difluorocyclobutyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorocyclobutyl moiety can influence the compound’s binding affinity and selectivity, while the Boc-protected amino group can be modified to enhance its pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

- Electron Effects: The difluorocyclobutyl group provides strong electron-withdrawing character, enhancing stability compared to non-fluorinated analogs like the cyclobutyl variant .

- Solubility : Methylsulfonylphenyl and methyl substituents improve aqueous solubility, whereas diphenyl and difluorocyclobutyl groups increase lipophilicity .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-(3,3-difluorocyclobutyl)propanoic acid, commonly referred to as Boc-Difluorocyclobutylalanine, is a compound of significant interest in medicinal chemistry and pharmaceutical research. Its unique structure, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a difluorocyclobutyl moiety, suggests potential biological activities that merit detailed investigation.

- IUPAC Name : this compound

- Molecular Formula : C12H19F2NO4

- Molecular Weight : 279.29 g/mol

- CAS Number : 681128-43-8

- Purity : 97% .

The biological activity of Boc-Difluorocyclobutylalanine can be attributed to its interactions with various biological pathways, particularly those involving amino acid metabolism and protein synthesis. The presence of the difluorocyclobutyl group may enhance its binding affinity to specific receptors or enzymes involved in these processes.

Antimicrobial Properties

Research indicates that compounds similar to Boc-Difluorocyclobutylalanine exhibit antimicrobial properties. These activities are often linked to their ability to inhibit bacterial growth and interfere with microbial metabolism. For instance, amino acids and their derivatives have been shown to influence the secretion of anabolic hormones, which can indirectly affect microbial resistance mechanisms .

Anticancer Activity

Boc-Difluorocyclobutylalanine has been explored for its potential in cancer therapy. It may act through various mechanisms including:

- Induction of apoptosis in cancer cells.

- Inhibition of cell cycle progression.

- Modulation of signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for tumor growth and survival .

Neuroprotective Effects

Preliminary studies suggest that this compound may also exhibit neuroprotective effects. It has been implicated in neuronal signaling pathways that regulate synaptic plasticity and neuroinflammation, potentially offering therapeutic benefits in neurodegenerative diseases .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of Boc-Difluorocyclobutylalanine against various bacterial strains. Results demonstrated a significant reduction in bacterial viability, suggesting its potential as an antibiotic agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cancer Cell Line Study

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that Boc-Difluorocyclobutylalanine induces apoptosis as evidenced by increased caspase activity and DNA fragmentation.

| Treatment Concentration | Apoptosis Rate (%) |

|---|---|

| 10 µM | 25 |

| 50 µM | 55 |

| 100 µM | 80 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.